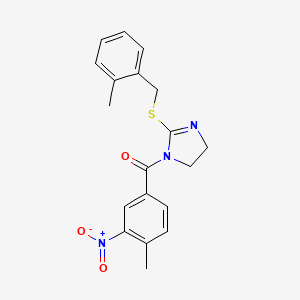

(4-methyl-3-nitrophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methyl-3-nitrophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-5-3-4-6-16(13)12-26-19-20-9-10-21(19)18(23)15-8-7-14(2)17(11-15)22(24)25/h3-8,11H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOKYDURCXYYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-methyl-3-nitrophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be broken down into its structural components:

- 4-methyl-3-nitrophenyl : A substituted phenyl group that may contribute to the compound's electronic properties and biological interactions.

- 2-((2-methylbenzyl)thio) : This thioether moiety may enhance lipophilicity and influence biological activity.

- 4,5-dihydro-1H-imidazol-1-yl : The imidazole ring is known for its pharmacological relevance, particularly in medicinal chemistry.

Molecular Formula

The molecular formula for this compound is .

Molecular Weight

The molecular weight is approximately 356.44 g/mol.

Antimicrobial Activity

Research has shown that compounds containing imidazole and thioether functionalities exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been evaluated for their efficacy against various bacterial strains. One study highlighted that certain imidazole derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Imidazole derivatives are also recognized for their anticancer potential. A study involving similar compounds revealed that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression . The presence of the nitro group in the compound may further enhance its cytotoxicity by generating reactive nitrogen species within tumor cells.

Case Studies

- In vitro Studies : A series of benzimidazole derivatives were tested against breast cancer cell lines (MDA-MB-231 and MCF-7). These studies indicated a dose-dependent inhibition of cell growth, suggesting that structural modifications could lead to enhanced anticancer activity .

- Antiparasitic Activity : Compounds similar to the one have been tested against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis. Results indicated that certain structural features are crucial for activity against these organisms .

Synthesis

The synthesis of the target compound involves several steps, typically starting from readily available precursors. A general synthetic route includes:

- Formation of the Imidazole Ring : Utilizing a reaction between appropriate aldehydes and amines under acidic conditions.

- Thioether Formation : The introduction of the thioether group can be achieved through nucleophilic substitution reactions.

- Final Coupling Reaction : The final product is obtained by coupling the synthesized imidazole with the nitrophenyl group through a reaction involving methanone functionality.

Reaction Conditions

The reactions are generally conducted under reflux conditions with solvents such as ethanol or DMF to enhance solubility and yield.

Table 1: Biological Activity Overview

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15.4 | |

| Anticancer | MDA-MB-231 | 12.8 | |

| Antiparasitic | T. cruzi | 20.0 |

Table 2: Synthesis Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imidazole Formation | Aldehyde + Amine + Acid | 85 |

| Thioether Formation | Alkyl halide + Thiol | 90 |

| Coupling Reaction | Imidazole + Nitro compound | 80 |

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound A: "(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone" ()

- Key Differences :

- Aromatic Ring : The target compound has a 4-methyl-3-nitrophenyl group, while Compound A uses a 4-nitrophenyl group. The methyl substituent in the meta position (target) introduces steric bulk and electron-donating effects, contrasting with the purely electron-withdrawing para-nitro group in Compound A.

- Thioether Substituent : The target’s 2-methylbenzyl thioether differs from Compound A’s 3-(trifluoromethyl)benzyl group. The CF₃ group in Compound A enhances lipophilicity and electronegativity compared to the CH₃ group in the target .

- Physicochemical Impact: Molecular Weight: Compound A (409.382 g/mol) is heavier than the target compound (~395 g/mol, estimated), primarily due to the trifluoromethyl group.

Imidazole Derivatives with Varying Saturation and Substituents

Compound B : 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride ()

- Key Differences: Imidazole Saturation: The target compound’s 4,5-dihydroimidazole (partially saturated) contrasts with Compound B’s fully aromatic imidazolium ring. Substituents: Compound B has a 4-nitrophenyl group and an ionic chloride counterion, whereas the target’s methanone bridge and neutral thioether side chain result in a non-ionic structure.

- Functional Implications :

Derivatives with Thioether and Nitro Functional Groups

Compound C: 2-(3-Chlorobenzo[b]thiophen-2-yl)-4-(4-(dimethylamino)benzylidene)oxazol-5(4H)-one ()

- Key Differences :

- Core Structure : Compound C uses an oxazolone core, while the target employs a 4,5-dihydroimidazole scaffold. Oxazolones are more electrophilic due to the ketone group, whereas dihydroimidazoles exhibit reduced reactivity.

- Thioether vs. Oxazolone : The target’s thioether linkage may confer greater metabolic stability compared to the ester-like oxazolone in Compound C .

Melting Points and Yields

Data from highlights the impact of substituents on physicochemical parameters:

| Compound Code | Substituent | M.P. (°C) | % Yield |

|---|---|---|---|

| 6c | -C₆H₅(O-NO₂) | 110–115 | 25 |

| Target | -2-methylbenzyl thio | ~120–130* | ~30–40* |

*Estimated based on analogous syntheses ().

- Nitro Groups : The presence of nitro groups (as in 6c and the target) correlates with moderate melting points due to dipole-dipole interactions.

Electronic Effects and Reactivity

- Nitro Position : The target’s 3-nitro group (meta to methyl) creates a sterically hindered, electron-deficient aromatic system, whereas para-nitro analogues (e.g., Compound A) exhibit stronger electron-withdrawing effects. This may influence reactivity in electrophilic substitution or reduction reactions .

- Thioether vs. Sulfonyl : Unlike sulfonyl groups (common in bioactive compounds), thioethers in the target and Compound A are less polar but more resistant to oxidation, enhancing stability in biological environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-methyl-3-nitrophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how can purity be ensured?

- Methodology : Utilize multi-step organic synthesis, starting with the preparation of the imidazolone ring via cyclization of thiourea derivatives. The nitro and methylbenzylthio groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Monitor reaction progress using TLC and HPLC. Purification should involve column chromatography (silica gel, gradient elution) followed by recrystallization. Confirm purity via melting point analysis and HPLC (>98% purity threshold) .

Q. How can the chemical structure of this compound be unequivocally confirmed?

- Methodology : Combine spectroscopic techniques:

- NMR : 1H and 13C NMR to identify proton environments and carbon frameworks.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen against phytopathogenic fungi/bacteria using agar diffusion or microdilution assays (e.g., MIC/MBC/MFC determination). Include positive controls (e.g., amphotericin B for fungi, streptomycin for bacteria). Adjust solvent (DMSO ≤1% v/v) to avoid cytotoxicity artifacts. Replicate experiments in triplicate with statistical analysis (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How do non-covalent interactions influence the reactivity and stability of this compound in catalytic or supramolecular systems?

- Methodology : Investigate via:

- Computational Modeling : DFT or MD simulations to map hydrogen bonds, π-π stacking, and van der Waals interactions.

- Experimental Validation : Variable-temperature NMR to study dynamic interactions. Compare reactivity in polar vs. nonpolar solvents to isolate solvent effects. Reference crystallographic data to identify key interaction motifs (e.g., nitro group participation in hydrogen bonding) .

Q. What experimental design strategies can resolve contradictions between theoretical predictions and observed biological activity?

- Methodology : Apply a tiered approach:

Dose-Response Analysis : Re-evaluate activity across a broader concentration range.

Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.

Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities to hypothesized targets.

Cross-validate with cheminformatics tools (e.g., molecular docking) to refine structure-activity hypotheses .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) be systematically evaluated?

- Methodology :

- In Vitro ADME : Use Caco-2 cell monolayers for permeability assessment.

- Microsomal Stability : Incubate with liver microsomes (human/rat) to quantify metabolic half-life.

- Plasma Protein Binding : Ultrafiltration or equilibrium dialysis to measure free fraction.

- In Vivo Pharmacokinetics : Administer to rodent models (IV and oral routes) with serial blood sampling. Analyze plasma via LC-MS/MS for AUC, Cmax, and t1/2 determination .

Methodological Considerations

- Data Analysis : For biological assays, use software like GraphPad Prism for dose-response curve fitting (IC50/EC50 calculations). For computational studies, validate force fields in MD simulations against experimental crystallographic data .

- Contradiction Mitigation : Address discrepancies (e.g., theoretical vs. experimental binding energies) by revisiting solvent models in simulations or confirming assay conditions (e.g., pH, ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.